molecular formula C10H13NO2 B14850333 3-Hydroxy-2-isopropylbenzamide

3-Hydroxy-2-isopropylbenzamide

Cat. No.: B14850333
M. Wt: 179.22 g/mol
InChI Key: VPDDOJMXLIJDBF-UHFFFAOYSA-N
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Description

3-Hydroxy-2-isopropylbenzamide (IUPAC name: 3-hydroxy-N-(propan-2-yl)benzamide) is a substituted benzamide derivative with a hydroxy group at the 3-position and an isopropyl group at the 2-position of the benzene ring. Its molecular formula is C₁₀H₁₃NO₂, and its molecular weight is 179.22 g/mol. Structurally, the compound combines hydrogen-bonding capability (via the hydroxy group) and steric bulk (via the isopropyl group), which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-hydroxy-2-propan-2-ylbenzamide

InChI

InChI=1S/C10H13NO2/c1-6(2)9-7(10(11)13)4-3-5-8(9)12/h3-6,12H,1-2H3,(H2,11,13)

InChI Key

VPDDOJMXLIJDBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE can be achieved through several methods. One common approach involves the direct condensation of 3-hydroxybenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under mild conditions .

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE, often involves the use of green chemistry principles. For instance, the reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as reduced reaction times, high yields, and eco-friendly processes .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The hydroxy group can form hydrogen bonds with target proteins, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on functional group similarities and relevance to the provided evidence:

Structural and Functional Group Analysis
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Hydroxy-2-isopropylbenzamide C₁₀H₁₃NO₂ 179.22 Benzamide, hydroxy, isopropyl
2-Aminobenzamide C₇H₈N₂O 136.15 Benzamide, amino
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Benzamide, hydroxy, tertiary alcohol, methyl
3-Hydroxybenzoic acid C₇H₆O₃ 140.85 Carboxylic acid, hydroxy

Key Observations :

  • Hydrogen Bonding: 3-Hydroxy-2-isopropylbenzamide and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide both feature hydroxy groups, enabling hydrogen bonding. In contrast, 2-Aminobenzamide relies on its amino group for intermolecular interactions, which may enhance solubility in polar solvents .
  • Acidity : 3-Hydroxybenzoic acid (pKa ~4.5) is significantly more acidic than the hydroxy-substituted benzamides due to its carboxylic acid group .
Physicochemical Properties
Compound Melting Point (°C) Solubility (Polar Solvents) LogP (Lipophilicity)
3-Hydroxy-2-isopropylbenzamide Not reported Moderate (ethanol, acetone) ~2.1 (estimated)
2-Aminobenzamide 142–144 High (water, DMSO) 0.8
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 98–100 (lit.) High (methanol, chloroform) ~1.9
3-Hydroxybenzoic acid 200–202 High (water, ethanol) 1.3

Notes:

  • The hydroxy group in 3-Hydroxy-2-isopropylbenzamide likely improves solubility in ethanol compared to purely alkyl-substituted benzamides but reduces water solubility relative to 2-Aminobenzamide .
  • The tertiary alcohol in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances its stability in organic solvents, making it suitable for catalytic reactions .

Research Findings and Key Insights

Synthetic Utility: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s synthesis via benzoyl chloride and amino alcohol highlights a scalable route for hydroxy-substituted benzamides, applicable to 3-Hydroxy-2-isopropylbenzamide production .

Catalytic Potential: Hydroxy-containing benzamides demonstrate superior performance in directing metal catalysts (e.g., Pd, Cu) toward selective C–H functionalization compared to non-coordinating analogs .

Biological Activity: 2-Aminobenzamide derivatives exhibit higher bioavailability than hydroxy-substituted benzamides due to enhanced water solubility .

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